Brinazarone
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Overview
Description
Brinazarone is a small molecule inhibitor of acid lysosomal sphingomyelinase, leading to cellular lipidosis. It is known for potentiating the cytotoxic effects of certain immunotoxins on specific cell lines .
Preparation Methods
The synthesis of Brinazarone involves multiple steps, starting with the preparation of the core indolizine structure. The synthetic route typically includes the following steps:
Formation of the Indolizine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The indolizine core is then functionalized with various substituents to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Brinazarone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Brinazarone has several scientific research applications, including:
Cancer Research: This compound has been studied for its ability to potentiate the cytotoxic effects of certain immunotoxins on cancer cell lines.
Metabolic Enzyme Inhibition: As an inhibitor of acid lysosomal sphingomyelinase, this compound is used in studies related to metabolic enzyme regulation and lipid metabolism.
Drug Development: This compound’s unique mechanism of action makes it a candidate for drug development in various therapeutic areas.
Mechanism of Action
Brinazarone exerts its effects by inhibiting acid lysosomal sphingomyelinase, leading to the accumulation of sphingomyelin and subsequent cellular lipidosis. This inhibition affects cellular lipid metabolism and can potentiate the cytotoxic effects of certain immunotoxins on specific cell lines . The molecular targets involved include sphingomyelinase enzymes and pathways related to lipid metabolism .
Comparison with Similar Compounds
Brinazarone is unique compared to other sphingomyelinase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Imipramine: Another sphingomyelinase inhibitor with a different chemical structure.
Desipramine: Similar to Imipramine but with slight structural differences.
Amitriptyline: A tricyclic compound with sphingomyelinase inhibitory properties.
This compound’s uniqueness lies in its specific indolizine core structure and its potent inhibitory effects on acid lysosomal sphingomyelinase .
Properties
CAS No. |
89622-90-2 |
---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[4-[3-(tert-butylamino)propoxy]phenyl]-(2-propan-2-ylindolizin-3-yl)methanone |
InChI |
InChI=1S/C25H32N2O2/c1-18(2)22-17-20-9-6-7-15-27(20)23(22)24(28)19-10-12-21(13-11-19)29-16-8-14-26-25(3,4)5/h6-7,9-13,15,17-18,26H,8,14,16H2,1-5H3 |
InChI Key |
ZVRBFQSPBKYIAR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCNC(C)(C)C |
Canonical SMILES |
CC(C)C1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCNC(C)(C)C |
89622-90-2 | |
Synonyms |
isopropyl-2-((1-butylamino-3-propyl)oxy-4-benzoyl)-3-indolizine SR 33287 SR-33287 |
Origin of Product |
United States |
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